Pyridine-4-carbonyl isocyanate
CAS No.: 69166-51-4
Cat. No.: VC8383563
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69166-51-4 |
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Molecular Formula | C7H4N2O2 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | pyridine-4-carbonyl isocyanate |
Standard InChI | InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H |
Standard InChI Key | GWXFVEAYSPPGJH-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C(=O)N=C=O |
Canonical SMILES | C1=CN=CC=C1C(=O)N=C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Pyridine-4-carbonyl isocyanate is characterized by its planar pyridine ring substituted at the para position with a carbonyl-isocyanate group. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 148.12 g/mol | |
CAS Registry Number | 69166-51-4 | |
SMILES Notation | ||
InChIKey | GWXFVEAYSPPGJH-UHFFFAOYSA-N |
The isocyanate group () confers electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The pyridine ring’s electron-withdrawing nature further activates the carbonyl group for conjugate additions .
Spectral and Computational Data
Density functional theory (DFT) calculations predict a resonance-stabilized structure where the isocyanate group adopts a linear geometry. Infrared (IR) spectroscopy reveals characteristic stretches for the carbonyl () and isocyanate () groups, consistent with related acyl isocyanates .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols for pyridine-4-carbonyl isocyanate are scarce in open literature, analogous isocyanates are typically synthesized via:
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Phosgenation of Amines: Reaction of pyridine-4-carboxamide with phosgene () under anhydrous conditions.
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Carbonyl Chloride Intermediate: Conversion of pyridine-4-carbonyl chloride (CAS 39178-35-3 ) to the isocyanate using sodium cyanate () or trimethylsilyl isocyanate.
The latter method avoids hazardous phosgene but requires stringent moisture control due to the intermediate’s sensitivity to hydrolysis .
Challenges in Scale-Up
Industrial production is limited by:
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The compound’s moisture sensitivity, necessitating inert atmospheres.
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Potential side reactions, such as trimerization to isocyanurates.
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Safety concerns associated with isocyanate handling, including respiratory hazards .
Reactivity and Mechanistic Insights
Cycloaddition Reactions
Pyridine-4-carbonyl isocyanate participates in [4+2] cycloadditions with imines, forming six-membered 2,3-dihydro-4-1,3,5-oxadiazin-4-ones (Fig. 1A). DFT studies rationalize this preference over [2+2] pathways due to lower activation energies () and stabilizing orbital interactions .
Figure 1: (A) [4+2] Cycloaddition with imines; (B) Thiol-mediated tetrahydropyrimidine formation.
Nucleophilic Additions
The isocyanate group reacts regioselectively with thiols, yielding thiocarbamates. For example, in the presence of arylthiols, 5,5-dimethyl-2,4-dioxo-6-(arylthio)tetrahydropyrimidines form via thiol displacement and re-addition to an iminium intermediate (Fig. 1B) .
Applications in Drug Discovery and Materials Science
Pharmacological Scaffolds
The compound’s ability to generate oxadiazinones and pyrimidines positions it as a precursor for:
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Antibacterial Agents: Mimicking β-lactam antibiotics through strained heterocycles.
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Kinase Inhibitors: Pyrimidine cores targeting ATP-binding pockets.
Polymer Chemistry
Incorporation into polyurethanes and polyureas enhances thermal stability, though its aromaticity may reduce flexibility compared to aliphatic isocyanates.
Recent Advances and Future Directions
Computational-Guided Design
DFT and IR spectroscopy synergize to predict reaction outcomes and characterize products, reducing experimental trial-and-error .
Unresolved Challenges
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Stereocontrol: Achieving enantioselective cycloadditions remains elusive.
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Green Synthesis: Developing phosgene-free routes using CO as a carbonyl source.
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